molecular formula C15H22ClNO B312616 4-chloro-N-octylbenzamide

4-chloro-N-octylbenzamide

Cat. No.: B312616
M. Wt: 267.79 g/mol
InChI Key: ATBPACOLQNZTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-octylbenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to a carbonyl moiety and an octyl chain (-C₈H₁₇) as the N-substituent. Structurally, the compound combines the electron-withdrawing chlorine atom on the benzene ring with a long aliphatic chain, influencing its electronic properties, solubility, and intermolecular interactions. The octyl group imparts significant lipophilicity, making the compound suitable for applications requiring nonpolar environments, such as membrane permeability in biological systems or organic phase reactions .

Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

4-chloro-N-octylbenzamide

InChI

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-12-17-15(18)13-8-10-14(16)11-9-13/h8-11H,2-7,12H2,1H3,(H,17,18)

InChI Key

ATBPACOLQNZTGG-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Parameters and Substituent Effects

The substituent on the amide nitrogen critically determines molecular geometry and packing. Key comparisons include:

Compound Substituent Dihedral Angle (Benzene–Amide Plane) Key Interactions
4-Chloro-N-octylbenzamide Octyl (-C₈H₁₇) Not reported Predominant van der Waals
4-Chloro-N-o-tolylbenzamide o-Tolyl (-C₆H₄CH₃) 7.85° (between benzene rings) N–H⋯O H-bonds, C–H⋯O
4-Chloro-N-methylbenzamide Methyl (-CH₃) 5.9° and 16.7° (two molecules) N–H⋯O chains along b-axis
4-Chloro-N-cyclohexylbenzamide Cyclohexyl (C₆H₁₁) Not reported N–H⋯O H-bonds
  • Octyl vs. Aromatic Substituents : The octyl chain lacks aromatic π-systems, eliminating π-π stacking observed in N-aryl derivatives (e.g., N-o-tolyl or N-phenyl) . Instead, van der Waals interactions dominate, reducing crystallinity compared to planar aromatic analogs.
  • Electron Effects : The electron-withdrawing chlorine atom stabilizes the amide group, a feature common across all 4-chloro-N-substituted benzamides. However, the octyl group’s electron-donating nature slightly counteracts this effect compared to electron-neutral (e.g., cyclohexyl) or withdrawing (e.g., nitroaryl) substituents .

Hydrogen Bonding and Intermolecular Interactions

  • N–H⋯O Hydrogen Bonds : Shorter substituents (e.g., methyl, o-tolyl) facilitate intermolecular N–H⋯O hydrogen bonding, forming chains or layers . The bulky octyl group likely disrupts such networks, leading to less ordered crystal structures.
  • C–H⋯O Contacts : Observed in N-methyl and N-o-tolyl derivatives , these weak interactions are less significant in octyl-substituted analogs due to steric hindrance.

Physicochemical Properties

  • Lipophilicity: The octyl chain significantly enhances logP (octanol-water partition coefficient) compared to methyl (logP ~1.5) or cyclohexyl (logP ~3.0) derivatives, as inferred from similar compounds .
  • Melting Points : Long aliphatic chains typically lower melting points. For example, N-methylbenzamide derivatives melt at ~120–150°C , while N-octyl analogs are expected to melt below 100°C due to reduced crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.